
3,7-Dimethylidene-1,5-dithiocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylidene-1,5-dithiocane is an organosulfur compound with the molecular formula C8H12S2 It is a cyclic compound containing two sulfur atoms and two double bonds, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,7-Dimethylidene-1,5-dithiocane can be synthesized through the reaction of 1,3-propanedithiol with appropriate carbonyl compounds in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the desired dithiocane structure . The reaction conditions often include the use of solvents such as petroleum ether and catalysts like yttrium triflate or tungstophosphoric acid to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethylidene-1,5-dithiocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4 to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethylidene-1,5-dithiocane has several applications in scientific research:
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 3,7-Dimethylidene-1,5-dithiocane exerts its effects involves its ability to form strong bonds with various molecular targets. The sulfur atoms in the compound can interact with metal ions and other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dithiacyclooctane: Another cyclic organosulfur compound with similar reactivity but different structural properties.
1,3-Dithiolane: A smaller ring structure with two sulfur atoms, used in similar synthetic applications.
Uniqueness
3,7-Dimethylidene-1,5-dithiocane is unique due to its specific ring size and the presence of double bonds, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in certain synthetic and research applications.
Eigenschaften
CAS-Nummer |
52342-53-7 |
|---|---|
Molekularformel |
C8H12S2 |
Molekulargewicht |
172.3 g/mol |
IUPAC-Name |
3,7-dimethylidene-1,5-dithiocane |
InChI |
InChI=1S/C8H12S2/c1-7-3-9-5-8(2)6-10-4-7/h1-6H2 |
InChI-Schlüssel |
LBHXTCFPXWDOLO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CSCC(=C)CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


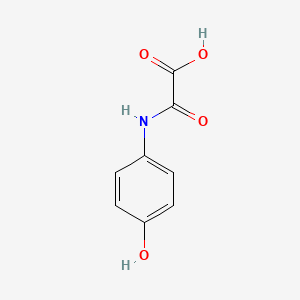
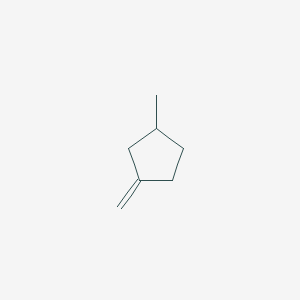
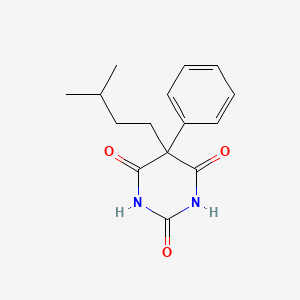
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)

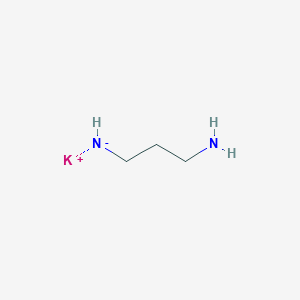
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
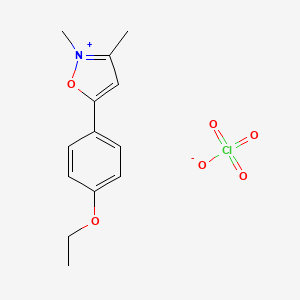
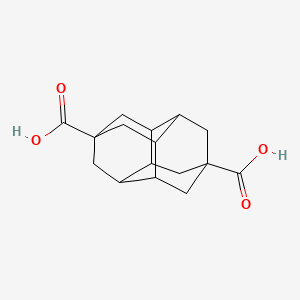
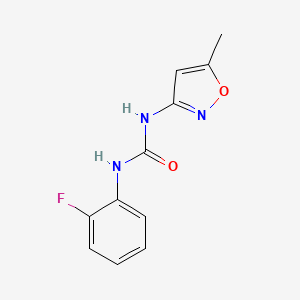
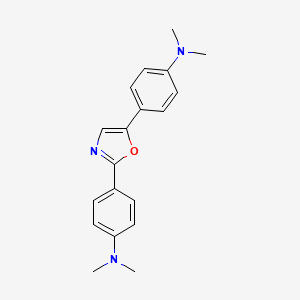
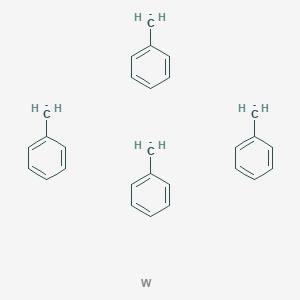
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)

